(1R)-Perindopril-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

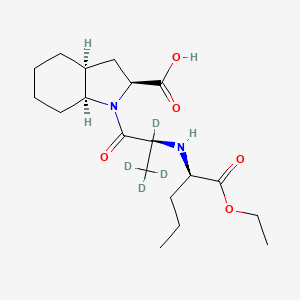

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32N2O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1/i3D3,12D |

InChI Key |

IPVQLZZIHOAWMC-BOQQVUEASA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Synthesis and Stereochemical Fidelity of 1r Perindopril D4

The synthesis of (1R)-Perindopril-d4 is a multi-step process that demands precise control over stereochemistry to yield the desired (1R) configuration. The core structure of Perindopril (B612348) consists of a perhydroindole-2-carboxylic acid moiety linked to an N-(S)-1-carbethoxybutyl-(S)-alanine side chain. google.com The introduction of deuterium (B1214612) atoms is strategically performed on the alanyl portion of the molecule. synzeal.comsynzeal.com

The chemical name for Perindopril-d4 is (2S,3aS,7aS)-1-(((S)-1-Ethoxy-1-oxopentan-2-yl)-L-alanyl-2,3,3,3-d4)octahydro-1H-indole-2-carboxylic acid. synzeal.com The synthesis generally involves the coupling of two key intermediates: (2S,3aS,7aS)-2-carboxyperhydroindole and N-[(S)-1-carbethoxybutyl]-(S)-alanine-d4. google.com

A critical aspect of the synthesis is maintaining stereochemical fidelity. The starting materials must possess the correct stereochemistry to obtain the desired diastereoisomer of the final product. google.comgoogle.com Industrial synthesis processes have been developed to produce the necessary stereoisomers from readily available starting materials like 2-carboxyindole and L-alanine. google.com Catalytic reduction and fractional crystallization are often employed to separate the desired isomers. google.com Biocatalytic methods, such as the use of phenylalanine ammonia (B1221849) lyase, have also been explored to achieve high stereoselectivity in the synthesis of related compounds. azpdf.tipspolimi.it

Impurity Profiling and Control in 1r Perindopril D4 Synthesis

Impurity profiling is a critical component of pharmaceutical quality control, ensuring the safety and efficacy of the final product. impactfactor.orgijpsonline.com For isotopically labeled compounds like (1R)-Perindopril-d4, which are used as analytical standards, the purity profile is of utmost importance. Impurities can arise from starting materials, intermediates, side reactions, or degradation products. ijpsonline.com

Several analytical techniques are employed for the determination and quantification of Perindopril (B612348) and its impurities, including high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and UV spectroscopy. wisdomlib.org HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used method for separating Perindopril from its related substances. oup.comnih.govnih.gov

Common impurities in Perindopril synthesis include Perindoprilat (Impurity B), the active metabolite, and other related substances designated as Impurities C, D, E, and F. oup.comnih.gov The structures of some of these impurities have been elucidated using techniques like LC-MS/MS and NMR spectroscopy. impactfactor.org

The control of these impurities is achieved through careful optimization of reaction conditions, purification of intermediates, and the implementation of robust analytical methods to monitor the purity at each stage of the synthesis. nih.govnih.gov Stability-indicating methods are developed to ensure that the analytical procedure can separate the active pharmaceutical ingredient from its degradation products. oup.com

Below is a table summarizing some of the known impurities of Perindopril:

| Impurity Name | Catalogue No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Perindopril - Impurity A | PA 16 14010 | 80875-98-5 | C9H15NO2 | 169.22 |

| Perindopril - Impurity D | PA 16 14040 | 130061-28-8 | Not Available | Not Available |

| Perindopril - Impurity E | PA 16 14050 | 1356837-89-2 | C20H34N2O5 | 382.49 |

| Perindopril - Impurity H | PA 16 14080 | 353777-64-7 | C30H48N4O4 | 528.73 |

Table data sourced from Pharmaffiliates. pharmaffiliates.compharmaffiliates.com

Advanced Analytical Applications of 1r Perindopril D4

Quantitative Bioanalytical Method Development Using Stable Isotope Internal Standards

The primary application of (1R)-Perindopril-d4 is as an internal standard in the development of robust and reliable quantitative bioanalytical methods. Its use compensates for potential variations in sample extraction, injection volume, and matrix effects, which can suppress or enhance the analyte signal during mass spectrometric detection. biopharmaservices.com By adding a known concentration of this compound to samples at an early stage, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to improved data reliability. biopharmaservices.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs and their metabolites in complex biological matrices like plasma. wisdomlib.orgnih.gov In this context, this compound is indispensable for the accurate measurement of Perindopril (B612348). repec.org Methods often involve solid-phase extraction (SPE) to isolate Perindopril and the internal standard from plasma components. nih.govau.edu.sy The extracts are then analyzed by LC-MS/MS, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Perindopril and this compound are monitored, ensuring high selectivity and sensitivity. nih.gov The near-identical chromatographic behavior of Perindopril and this compound ensures they elute at virtually the same time, experiencing the same ionization conditions and potential matrix effects. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., 1.7 µm), offers faster analysis times and improved resolution compared to conventional HPLC. nih.govsielc.com The use of this compound is critical in these high-throughput methods. nih.gov In a validated UPLC-MS/MS method for the simultaneous quantification of Perindopril and its active metabolite Perindoprilat, this compound and Perindoprilat-d4 were used as the respective internal standards. nih.govresearchgate.net This method achieved a total chromatographic run time of just 4 minutes. nih.govresearchgate.net The retention times for Perindopril and this compound were approximately 1.86 minutes, while those for Perindoprilat and Perindoprilat-d4 were around 1.79 minutes, demonstrating the co-elution characteristic of a SIL-IS. nih.govresearchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | UPLC-MS/MS | nih.govresearchgate.net |

| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with methanol-acetonitrile-ammonium acetate | nih.gov |

| Total Run Time | 4 minutes | nih.govresearchgate.net |

| Retention Time (Perindopril / this compound) | ~1.86 minutes | nih.govresearchgate.net |

| Retention Time (Perindoprilat / Perindoprilat-d4) | ~1.79 minutes | nih.govresearchgate.net |

Developing a method to accurately measure Perindopril and its active metabolite, Perindoprilat, in biological fluids like human plasma or breast milk is challenging due to the complexity of the matrix and the low concentrations of the analytes. nih.govsemanticscholar.org The use of deuterated internal standards such as this compound and Perindoprilat-d4 is fundamental to the success of these methods. repec.orgnih.gov The development process involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure specificity, sensitivity, and speed. nih.gov

The goal of chromatographic optimization is to achieve a clean separation of the analytes from endogenous matrix components, ensuring sharp peaks and short analysis times. farmaciajournal.com This involves a systematic evaluation of several parameters:

Column Chemistry : Reversed-phase columns, such as C18, are commonly used for the separation of Perindopril and its metabolites. nih.govnih.govrasayanjournal.co.in

Mobile Phase Composition : A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) is typically employed. nih.govrasayanjournal.co.innih.gov The ratio and gradient of these components are adjusted to achieve the desired retention and separation. nih.gov

pH : The pH of the mobile phase can significantly influence the retention time and peak shape of ionizable compounds like Perindopril. farmaciajournal.comnih.gov For instance, adjusting the pH to 3.0 with orthophosphoric acid has been used to achieve optimal separation. nih.gov

Flow Rate : The flow rate is optimized to balance analysis speed with separation efficiency. farmaciajournal.comrasayanjournal.co.in

For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]+) for the analyte and its internal standard, and then monitoring a specific product ion that results from the fragmentation of the precursor. nih.gov This process is highly selective and significantly reduces background noise. The mass transitions for Perindopril, its metabolite Perindoprilat, and their corresponding deuterated internal standards are carefully optimized to achieve maximum signal intensity. nih.govresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Perindopril | 369.10 | 172.00 | nih.gov |

| Perindoprilat | 341.20 | 91.10 | - |

| This compound | 373.20 | 176.20 | - |

| Perindoprilat-d4 | 345.20 | 91.10 | - |

Note: Mass transitions for deuterated standards are inferred from the typical +4 Da mass shift and common fragmentation patterns.

Development and Validation of Analytical Methods for Perindopril and its Metabolites (e.g., Perindoprilat-d4) in Complex Biological Matrices

Role in Analytical Method Validation (AMV) and Quality Control (QC)

Analytical Method Validation (AMV) is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. nih.govijlpr.com this compound plays a crucial role in the validation of bioanalytical methods for Perindopril. According to guidelines from bodies like the International Council for Harmonisation (ICH), validation assesses parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability. nih.govijlpr.com

The consistent performance of this compound across different concentrations and sample matrices is key to meeting the stringent acceptance criteria for these parameters. For example, in a UPLC-MS/MS bioequivalence study, the method using this compound was fully validated and demonstrated excellent performance. nih.gov

| Validation Parameter | Result | Source |

|---|---|---|

| Accuracy | 89.6 - 112.4% | nih.gov |

| Precision (CV) | ≤ 13.8% | nih.gov |

| Recovery | 79.65 - 97.83% | nih.gov |

| Matrix Effect (CV) | ≤ 5.9% | nih.gov |

| Stability (CV) | ≤ 10.0% | nih.gov |

In routine analysis and for Quality Control (QC), this compound ensures the continued reliability of the data. QC samples, prepared at different concentrations, are analyzed alongside study samples. The consistent response of the internal standard in these QC samples provides confidence that the analytical run is performing as expected and that the results for the unknown samples are accurate. wisdomlib.org

Precision, Accuracy, and Reproducibility Assessments

In quantitative analytical chemistry, precision, accuracy, and reproducibility are fundamental parameters for method validation. The incorporation of a stable isotope-labeled internal standard, such as this compound or the more commonly referenced Perindopril-d4, is critical for achieving high levels of these metrics. By closely mimicking the chemical and physical properties of the analyte (Perindopril), the deuterated standard compensates for variations during sample preparation, injection, and ionization.

Research involving the development of UPLC-MS/MS methods for Perindopril quantification frequently employs Perindopril-d4 to ensure robust validation. In a bioequivalence study, a method using Perindopril-d4 and its metabolite's labeled version (perindoprilat-d4) as internal standards was fully validated and met the requirements for bioassay. nih.gov The method demonstrated excellent performance, with accuracy values falling between 89.6% and 112.4% and precision, measured as the coefficient of variation (CV), being less than or equal to 13.8%. nih.gov Similarly, other LC-MS/MS methods developed for quantifying Perindopril and its active metabolite have reported precision and accuracy values within a 15% coefficient of variation, which is a widely accepted limit in bioanalytical method validation. nih.gov These results underscore the role of the deuterated standard in producing reliable and reproducible data. nih.govnih.govau.edu.sy

| Validation Parameter | Reported Value | Significance |

|---|---|---|

| Accuracy | 89.6% - 112.4% | Demonstrates the closeness of the measured value to the true value. |

| Precision (CV) | ≤ 13.8% | Indicates a high degree of repeatability for the measurements. |

| Recovery | 79.65% - 97.83% | Shows the efficiency of the sample extraction process. |

Evaluation of Matrix Effects and Their Mitigation

The matrix effect is a significant challenge in bioanalysis, especially when using LC-MS/MS. It refers to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification. The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard. chromatographyonline.comresearchgate.net

This compound is ideally suited for this purpose. Since it has nearly identical physicochemical properties and chromatographic retention time to the unlabeled Perindopril, it experiences the same degree of matrix-induced ion suppression or enhancement. bris.ac.uk By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix is effectively normalized. A validation study for a Perindopril bioassay that used Perindopril-d4 as an internal standard specifically assessed the matrix effect and found the coefficient of variation to be less than or equal to 5.9%. nih.gov This low CV value confirms that the internal standard successfully compensated for matrix-induced variability, ensuring the accuracy of the results. nih.gov

| Parameter | Result (CV) | Interpretation |

|---|---|---|

| Matrix Effect | ≤ 5.9% | Indicates minimal impact of the biological matrix on quantification, demonstrating effective correction by the internal standard. |

Reference Standard Development and Traceability

This compound serves not only as an internal standard but also as a reference standard in its own right. pharmaffiliates.comacanthusresearch.com Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. The development and use of such standards are fundamental to achieving traceability in chemical measurements, allowing results from different laboratories to be comparable.

Establishment of Certified Reference Materials

A reference standard is typically accompanied by a Certificate of Analysis (CoA), which provides detailed information about its characterization and purity. This documentation is the first step in establishing traceability. For a higher level of metrological traceability, Certified Reference Materials (CRMs) are developed. CRMs are produced by a rigorous process and provide a certified value for a specific property with a stated uncertainty.

While this compound is widely available as a reference standard, the designation of "Certified Reference Material" is more commonly associated with the unlabeled parent drug. For instance, a Pharmaceutical Secondary Standard for Perindopril erbumine is available as a Certified Reference Material. The existence of a CRM for the parent compound demonstrates the capability within the pharmaceutical industry to produce highly characterized and traceable standards for this family of compounds. The principles used to certify Perindopril erbumine—including identity confirmation, purity determination by multiple methods, and stability assessment—are the same that would be applied to establish this compound as a CRM.

Comparability and Equivalence Studies with Pharmacopeial Standards

Pharmacopoeias, such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP), provide official public standards for medicines and their ingredients. These organizations supply official pharmacopeial reference standards for Perindopril. Any analytical method intended for quality control or regulatory submission must demonstrate that it can produce results that are equivalent and comparable to the official methods and standards.

An analytical method using this compound as an internal standard would be validated for comparability by analyzing an official pharmacopeial reference standard of Perindopril. The study would aim to accurately quantify the concentration of the pharmacopeial standard. A successful comparison, showing no significant difference between the measured value and the official value, establishes the method's traceability to the pharmacopeial standard. nih.gov This ensures that the method is fit for its intended purpose in a regulated environment and that its results are consistent with global quality standards. nih.gov

| Standard Name | Issuing Body | Purpose |

|---|---|---|

| Perindopril for stereochemical purity | European Pharmacopoeia (EP) | Laboratory tests as prescribed in the EP. |

| Perindopril tert-butylamine | European Pharmacopoeia (EP) | Reference standard for quality control. |

| Perindopril erbumine | United States Pharmacopeia (USP) | Official USP reference standard. |

| Perindopril erbumine | British Pharmacopoeia (BP) | Official BP reference standard. |

| Perindopril erbumine (CRM) | Pharmaceutical Secondary Standard | Certified Reference Material for method validation and QC. |

Isotopic Tracing in Non Clinical Metabolism and Mechanistic Studies

Elucidation of Metabolic Pathways In Vitro

In vitro metabolic studies are fundamental to characterizing how a drug is processed in the body. Systems such as liver microsomes and hepatocytes are standard models for these investigations. nih.gov The use of (1R)-Perindopril-d4 in these systems allows for the precise tracking of the molecule and its derivatives through various metabolic reactions.

Metabolism Studies Using Liver Microsomes and Hepatocytes

Liver microsomes and hepatocytes contain the enzymes responsible for the majority of drug metabolism. nih.gov For Perindopril (B612348), the primary metabolic pathway is the hydrolysis of its ethyl ester group to form the active metabolite, Perindoprilat. rxlist.comwikidoc.org This reaction is predominantly carried out by hepatic esterases. fda.govrxreasoner.comfda.govpillintrip.com

When this compound is introduced into an in vitro system with human liver microsomes or hepatocytes, its metabolic fate can be compared directly with the non-deuterated parent drug. The primary objectives of such a study would be to:

Confirm that this compound is also a substrate for hepatic esterases.

Quantify the rate of formation of its corresponding active metabolite, Perindoprilat-d4.

Investigate the formation of other potential deuterated metabolites.

While specific experimental data on the metabolism of this compound in liver microsomes is not extensively detailed in publicly available literature, commercial suppliers note that the presence of deuterium (B1214612) can enhance a compound's resistance to enzymatic degradation, suggesting it is a subject of interest in metabolic stability studies. scbt.com

Table 1: Key Enzymes and Reactions in Perindopril Metabolism

| Analyte | Primary Metabolizing Enzyme | Metabolic Reaction | Resulting Metabolite |

|---|---|---|---|

| Perindopril | Hepatic Esterase | Hydrolysis | Perindoprilat (Active) |

| Perindopril | Glucuronyltransferases | Glucuronidation | Perindopril Glucuronide |

Identification of Deuterated Metabolites and Biotransformation Products

Following oral administration, Perindopril is extensively metabolized into six known metabolites. rxlist.comnih.gov These are formed through hydrolysis, glucuronidation, and cyclization. nih.govwikidoc.org The principal metabolites include the active Perindoprilat and the glucuronide conjugates of both Perindopril and Perindoprilat. rxlist.comdrugs.com

In studies utilizing this compound, mass spectrometry is employed to detect and identify the resulting deuterated metabolites. The unique mass signature of the deuterium-labeled compound allows for its clear differentiation from endogenous molecules and non-labeled drug. The expected biotransformation products of this compound would be the deuterated versions of the known Perindopril metabolites. The availability of Perindopril-d4 and Perindoprilat-d4 as reference standards is crucial for the accurate quantification of these compounds in pharmacokinetic and metabolic studies. researchgate.netupol.cz

Table 2: Known Metabolites of Perindopril and Their Expected Deuterated Analogs

| Perindopril Metabolite | Metabolic Process | Expected this compound Metabolite |

|---|---|---|

| Perindoprilat | Hydrolysis | Perindoprilat-d4 |

| Perindopril Glucuronide | Glucuronidation | Perindopril-d4 Glucuronide |

| Perindoprilat Glucuronide | Glucuronidation | Perindoprilat-d4 Glucuronide |

| Dehydrated Perindopril | Cyclization | Dehydrated Perindopril-d4 |

Investigation of Kinetic Isotope Effects on Enzyme Activity

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov A significant KIE is observed when the cleavage of this bond is the rate-determining step of the reaction. google.comgoogle.com

Investigating the KIE for this compound can provide deep insights into its metabolic mechanism.

Primary KIE: If the deuterated C-H bond is broken in the rate-limiting step, a significant slowing of the reaction rate (kH/kD > 1) is expected. This is often relevant for reactions catalyzed by cytochrome P450 (CYP) enzymes.

Secondary KIE: If the deuterium is not at the site of bond cleavage but is located nearby, a smaller effect on the reaction rate may still be observed.

Perindopril's primary metabolism is ester hydrolysis, which does not involve the cleavage of a C-H bond where the d4 label is typically placed (on the alanyl propanoyl moiety). veeprho.com Therefore, a large primary KIE on its conversion to Perindoprilat would not be expected. However, minor secondary KIEs could still influence the reaction rate. For other metabolic pathways, such as those potentially involving CYP enzymes in the formation of minor metabolites, a more pronounced KIE might be possible. While the principle is well-established, specific studies quantifying the KIE for this compound are not found in the reviewed literature.

Application in Mechanistic Studies of Drug-Enzyme Interactions (excluding in vivo efficacy)

Isotopically labeled compounds like this compound are valuable for studying the specific interactions between a drug and its target enzyme. The active metabolite, Perindoprilat, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). rxlist.comscbt.com

In mechanistic studies, this compound and its active metabolite, Perindoprilat-d4, can be used to explore the drug-enzyme binding process. For instance, researchers could investigate whether the deuterium substitution affects:

The binding affinity (Ki) of Perindoprilat-d4 to the ACE enzyme compared to non-labeled Perindoprilat.

The kinetics of the enzyme-inhibitor complex, such as the rates of association and dissociation. One vendor description suggests that deuteration in this compound may influence its binding selectivity and the kinetics of enzyme inhibition. scbt.com

Conformational changes in the enzyme upon binding of the deuterated inhibitor.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Perindopril |

| Perindoprilat |

| Perindoprilat-d4 |

| Perindopril Glucuronide |

| Perindoprilat Glucuronide |

| Dehydrated Perindopril |

| Dehydrated Perindoprilat |

Strategic Integration in Pharmaceutical Research and Development

Contribution to Pre-clinical In Vitro Pharmacokinetic Profiling

The pre-clinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its in vivo performance. (1R)-Perindopril-d4 plays a significant, albeit often internal, role in these in vitro studies, primarily as a superior internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the parent compound, Perindopril (B612348).

Permeability Studies Across Biological Barriers

The assessment of a drug's ability to permeate biological membranes is crucial for predicting its oral absorption and distribution to target tissues. In vitro models, such as the Caco-2 cell monolayer assay, are routinely employed to simulate the intestinal epithelium and evaluate drug permeability. In such studies, the accurate quantification of the drug that has traversed the cell monolayer is paramount.

While direct studies on the permeability of this compound are not the primary focus, its application as an internal standard is instrumental. By adding a known concentration of this compound to the analytical samples, researchers can correct for any variability in sample processing and instrument response. This ensures that the measured concentration of Perindopril is highly accurate, leading to a reliable determination of its apparent permeability coefficient (Papp).

Illustrative Data on Perindopril Permeability using a Stable Isotope-Labeled Internal Standard:

| Parameter | Apical to Basolateral (A-B) | Basolateral to Apical (B-A) | Efflux Ratio (B-A/A-B) |

|---|---|---|---|

| Perindopril Papp (10⁻⁶ cm/s) | 1.5 ± 0.2 | 3.2 ± 0.4 | 2.1 |

Plasma Protein Binding Characterization

The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and clearance, ultimately affecting its efficacy and duration of action. Equilibrium dialysis and ultrafiltration are common in vitro methods used to determine the fraction of a drug that is bound to plasma proteins.

In these assays, this compound serves as an ideal internal standard for the quantification of unbound Perindopril in the plasma and buffer compartments. Its near-identical physicochemical properties to Perindopril ensure that it behaves similarly during the analytical process, but its different mass allows for clear differentiation by the mass spectrometer. This leads to a highly precise measurement of the unbound drug concentration, which is critical for understanding its pharmacokinetic and pharmacodynamic relationships.

Representative Data for Perindopril Plasma Protein Binding Analysis:

| Compound | Concentration (ng/mL) | Fraction Unbound (fu) | % Bound |

|---|---|---|---|

| Perindopril | 100 | 0.40 | 60% |

| Perindopril | 500 | 0.42 | 58% |

Facilitation of High-Throughput Bioanalytical Screening Platforms

The development of robust and high-throughput bioanalytical methods is essential for the timely analysis of large numbers of samples generated during drug discovery and development. LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.

In this context, this compound is an indispensable tool. As a stable isotope-labeled internal standard, it is added to biological samples at the beginning of the sample preparation process. Since it co-elutes with the unlabeled Perindopril during chromatography, it can effectively compensate for variations in extraction recovery, matrix effects, and instrument response. The use of this compound ensures the reliability and reproducibility of the bioanalytical data, which is a prerequisite for pharmacokinetic and bioequivalence studies.

Key Parameters of a Bioanalytical Method for Perindopril using this compound:

| Parameter | Specification |

|---|---|

| Analytical Technique | LC-MS/MS |

| Internal Standard | This compound |

| Linearity Range | 0.1 - 200 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

Role in Process Development and Impurity Reference Standards for Perindopril Derivatives

During the chemical synthesis and process development of a drug substance, it is crucial to identify, quantify, and control any impurities. Stable isotope-labeled compounds can be used as reference standards for the accurate quantification of impurities, especially when an authentic standard of the impurity is not available.

While not a direct impurity itself, this compound can be utilized in the development and validation of analytical methods for impurity profiling of Perindopril. Its well-defined structure and mass difference allow it to be used as a spike-in standard to verify the retention time and mass spectral fragmentation of potential deuterated or other impurities. Furthermore, in the investigation of metabolic pathways, deuterated compounds can help in elucidating the structures of metabolites by providing distinct isotopic patterns in mass spectrometry.

The use of this compound as a reference material ensures the quality and consistency of the Perindopril active pharmaceutical ingredient (API) by enabling precise and accurate analytical monitoring throughout the manufacturing process.

Future Prospects and Research Directions

Innovations in Isotope-Labeled Pharmaceutical Synthesis

The synthesis of isotopically labeled compounds, including (1R)-Perindopril-d4, is a cornerstone of modern drug development. musechem.com Innovations in this field are geared towards greater efficiency, cost-effectiveness, and precision. adesisinc.com

Recent advancements have seen a shift towards late-stage functionalization and hydrogen isotope exchange (HIE) methods, which offer more versatile and efficient pathways for introducing deuterium (B1214612) into complex molecules. musechem.com Traditional methods often involve lengthy synthetic routes and the use of expensive starting materials. chemicalsknowledgehub.com In contrast, modern techniques, such as those utilizing continuous flow systems for generating high-purity deuterium gas from D2O, are making the synthesis of deuterated compounds like this compound more streamlined and accessible. thalesnano.com

Furthermore, the integration of biocatalysis with isotope chemistry presents a promising frontier. chemicalsknowledgehub.com Enzymes can introduce isotopic labels with high selectivity and under mild conditions, potentially simplifying the synthesis of complex molecules. chemicalsknowledgehub.com The development of novel labeling reagents and automated synthesis platforms is also expected to accelerate the production of deuterated compounds, making them more readily available for research purposes. adesisinc.com

A significant trend is the move towards greener chemistry in isotopic labeling. adesisinc.com This involves optimizing synthesis routes to be more environmentally friendly and cost-effective, which will be crucial for the broader application of compounds like this compound. adesisinc.com

| Innovation Area | Description | Potential Impact on this compound |

| Late-Stage Functionalization | Introduction of isotopes at a later stage of the synthesis. | More efficient and cost-effective production. |

| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen with deuterium in the molecule. | Simplified synthetic routes and increased accessibility. |

| Biocatalysis Integration | Use of enzymes for selective isotope labeling. | Greener and more precise synthesis. |

| Automated Synthesis Platforms | Robotic systems for automated chemical synthesis. | Accelerated production and availability for research. |

| Green Chemistry Approaches | Environmentally friendly and sustainable synthetic methods. | Reduced environmental impact and lower production costs. |

Advanced Spectroscopic Applications for Deuterated Compounds

Deuterated compounds like this compound are invaluable tools in advanced spectroscopic applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.com These techniques are fundamental to understanding the structure, function, and metabolism of drugs.

In NMR spectroscopy, deuterium labeling provides crucial information for determining molecular structures. thalesnano.com A more recent and transformative application is Deuterium Metabolic Imaging (DMI), also known as Deuterium MRI (DMRI). nih.gov This non-invasive technique uses deuterated substrates to study metabolic pathways in real-time within living organisms. nih.govnih.gov While not directly a therapeutic application for this compound itself, the advancements in DMI highlight the growing importance of deuterated compounds in biomedical research. DMI offers a safe alternative to radiolabeled compounds for longitudinal studies. nih.gov

Mass spectrometry is another area where deuterated compounds are indispensable. thalesnano.com this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography (UPLC) methods. researchgate.netresearchgate.net The use of stable isotope-labeled internal standards significantly enhances the accuracy and reliability of quantitative bioanalytical assays, which are crucial for pharmacokinetic studies. thalesnano.comresearchgate.net Advances in time-of-flight (TOF) mass spectrometry have improved the resolution between isotopes, allowing for more precise quantification of labeled compounds and their metabolites. chemicalsknowledgehub.com

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. acs.org While not a direct application of this compound, the principles of HDX-MS underscore the utility of deuterium in probing biological systems at a molecular level.

| Spectroscopic Technique | Application of Deuterated Compounds | Relevance to this compound |

| NMR Spectroscopy | Elucidation of molecular structures. thalesnano.com | Characterization and quality control of the compound. |

| Deuterium Metabolic Imaging (DMI/DMRI) | Real-time, non-invasive study of metabolic pathways. nih.govnih.gov | Demonstrates the expanding role of deuterated molecules in in-vivo research. |

| Mass Spectrometry (MS) | Internal standards for accurate quantification. thalesnano.comresearchgate.net | Essential for pharmacokinetic and bioequivalence studies of perindopril (B612348). researchgate.net |

| Time-of-Flight (TOF) MS | High-resolution isotopic analysis. chemicalsknowledgehub.com | Enables more precise measurement of this compound and its metabolites. |

Computational Modeling and Simulation Leveraging Isotopic Data

Computational modeling and simulation (CM&S) are increasingly integral to pharmaceutical research and development. researchgate.netmdic.org These methods can accelerate the drug discovery process, reduce the need for extensive experimentation, and provide deeper insights into drug-target interactions and metabolic pathways. researchgate.netnih.gov

Isotopic data, such as that which can be obtained using this compound, can be used to refine and validate computational models. For instance, pharmacokinetic data generated using deuterated standards can be used to build more accurate physiologically based pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body and are valuable tools in drug development.

Molecular dynamics (MD) simulations can be employed to study the effect of isotopic substitution on the conformational dynamics and binding affinity of a drug to its target. mdpi.com While the effect of deuterium substitution on the biological activity of perindopril is generally considered to be minimal, these simulations can provide a more nuanced understanding of the subtle effects of deuteration.

The use of CM&S is on the rise in regulatory submissions to agencies like the FDA. raps.org The ability to generate high-quality data using tools like this compound will be crucial for building credible computational models that can be used to support the safety and efficacy of new drug products. raps.org

| Computational Method | Application | Role of Isotopic Data from this compound |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating ADME properties of a drug. | Provides accurate pharmacokinetic parameters for model development and validation. |

| Molecular Dynamics (MD) Simulations | Studying drug-target interactions and conformational dynamics. mdpi.com | Can be used to investigate the subtle effects of deuteration on molecular behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of molecules based on their structure. nih.gov | Data from studies with this compound can contribute to building more robust QSAR models. |

| In Silico Clinical Trials | Using virtual patient cohorts to evaluate drug performance. raps.org | High-quality input data from studies using deuterated standards enhances the predictive power of these trials. |

Expanding the Scope of this compound in Drug Discovery Tools

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of perindopril and its active metabolite, perindoprilat. researchgate.net However, the future may see an expansion of its role as a versatile tool in drug discovery.

Deuterium-labeled compounds are valuable for investigating reaction mechanisms and understanding the metabolic fate of drugs. thalesnano.com By tracing the metabolic pathways of perindopril using this compound, researchers can gain a more detailed understanding of its biotransformation, which can inform the design of new drugs with improved metabolic stability. musechem.comchemsrc.com

The use of stable isotope-labeled compounds is essential for drug metabolism and pharmacokinetic (DMPK) studies throughout the drug development pipeline. adesisinc.com As our understanding of the renin-angiotensin system and the role of ACE inhibitors like perindopril in various cardiovascular diseases continues to grow, the need for precise analytical tools like this compound will remain critical. researchgate.net

Furthermore, as combination therapies become more common in the treatment of conditions like hypertension, the ability to accurately measure the levels of individual components is paramount. researchgate.net this compound will continue to be an indispensable tool in pharmacokinetic studies of such combination products.

Q & A

Q. What analytical methods are validated for quantifying (1R)-Perindopril-d4 in biological matrices?

To quantify this compound in plasma or whole blood, ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is widely employed. Key steps include:

- Sample preparation : Protein precipitation or solid-phase extraction to isolate the analyte.

- Internal standard (IS) selection : Use of structurally analogous deuterated compounds (e.g., perindoprilat-d4) to correct for matrix effects .

- Chromatographic conditions : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid) for optimal separation .

- Validation parameters : Assess linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .

Q. How can researchers confirm the enantiomeric purity of this compound?

Enantiomeric purity is critical for pharmacological activity. Methods include:

- Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve (1R) and (1S) isomers.

- Nuclear Magnetic Resonance (NMR) : Analyze deuterium-induced chemical shifts to verify stereochemical integrity .

- Circular Dichroism (CD) : Compare optical rotation profiles against non-deuterated perindopril .

Advanced Research Questions

Q. How should a pharmacokinetic (PK) study using this compound as an internal standard be designed to ensure reproducibility?

A robust PK study design includes:

- Variables :

- Independent: Dose, administration route, sampling time points.

- Dependent: Plasma concentration, half-life, AUC (area under the curve).

- Control groups : Compare deuterated vs. non-deuterated perindopril to assess isotopic effects .

- Statistical analysis : Use ANOVA to compare inter-group variability and paired t-tests for intra-subject differences. Report standard deviation error bars for pharmacokinetic curves .

Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?

Contradictions may arise from degradation pathways (e.g., hydrolysis, oxidation). Mitigation strategies:

- Stress testing : Expose the compound to extreme pH, heat (40–60°C), and UV light to identify degradation products .

- Method validation : Re-analyze stability data using multiple analytical techniques (e.g., HPLC vs. LC-MS) to confirm reproducibility .

- Statistical reconciliation : Apply Grubbs’ test to identify outliers and recalculate confidence intervals .

Q. What experimental parameters optimize the detection sensitivity of this compound in LC-MS-based assays?

Sensitivity enhancements include:

- Ion source optimization : Electrospray ionization (ESI) in positive ion mode with desolvation temperature ≥500°C.

- Mass transitions : Monitor precursor-to-product ion transitions (e.g., m/z 368 → 172 for this compound) .

- Column selection : Sub-2µm particle columns for higher resolution and peak sharpness .

Q. How does deuterium labeling in this compound impact its metabolic pathway analysis compared to the non-deuterated form?

Deuterium labeling alters metabolic kinetics due to the kinetic isotope effect (KIE). Methodological considerations:

- In vitro assays : Incubate with hepatic microsomes to compare CYP450-mediated metabolism rates.

- Mass spectrometry : Use high-resolution MS to distinguish deuterated metabolites from endogenous compounds .

- Data interpretation : Normalize metabolite ratios using isotopic peak areas to account for KIE .

Data Handling and Publication Guidelines

Q. What are the best practices for presenting this compound data in peer-reviewed journals?

Adhere to the following:

- Figures/Tables : Include processed data (e.g., pharmacokinetic curves) in the main text; raw data (e.g., chromatograms) go to supplementary material .

- Statistical reporting : Specify tests used (e.g., Welch’s t-test for unequal variances) and adjust p-values for multiple comparisons .

- Reproducibility : Provide detailed LC-MS parameters (column lot number, mobile phase pH) to enable replication .

Q. How can researchers structure a manuscript to highlight the novelty of this compound applications?

Follow this outline:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.